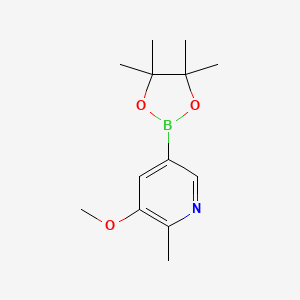

2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,5-Difluoro-4-methoxyphenylacetic acid” is a chemical compound with the molecular formula C9H8F2O3 . It’s used in research and has a molecular weight of 202.16 .

Synthesis Analysis

The synthesis of a related compound, “2-(3,5-difluoro-4-methoxyphenyl)acetic acid”, involves a reaction with trifluoroacetic anhydride at 20 - 25℃ for 0.25h .Molecular Structure Analysis

The molecular structure of “3,5-Difluoro-4-methoxyphenylacetic acid” is represented by the InChI code: 1S/C9H8F2O3/c1-14-9-6(10)2-5(3-7(9)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Difluoro-4-methoxyphenylacetic acid” include a boiling point of 85-86℃ .科学的研究の応用

Synthesis and Applications in Material Science

The compound has been utilized in the synthesis of novel derivatives with potential applications in material science. For instance, a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized, which are potential intermediates for creating new materials for LCD (Liquid Crystal Display) technology. These derivatives also show promise in the biological domain as potential therapeutics for Neurodegenerative diseases (Das et al., 2015).

Precision Synthesis in Polymer Science

The compound is also instrumental in the precision synthesis of polymers. For example, Suzuki-Miyaura coupling polymerization was used for synthesizing poly(3-hexylthiophene) with a narrow molecular weight distribution and almost perfect head-to-tail regioregularity, indicating its utility in the precise synthesis of polymers for specific applications (Yokozawa et al., 2011).

Crystallography and Computational Chemistry

The compound has been used in crystallography and computational chemistry for understanding molecular structures. Studies involved synthesizing derivatives and analyzing their structures using techniques like X-ray diffraction, FTIR, NMR, and DFT calculations. These studies provide insights into molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties, proving its significance in computational studies and crystallographic analyses (Huang et al., 2021).

Organic Electronics and Sensor Technology

Furthermore, derivatives of this compound find applications in organic electronics and sensor technology. For instance, a 4-substituted pyrene derivative was synthesized by introducing phenyl boronic ester to the precursor 4-hydroxylpyrene. This compound displayed sensitivity and selectivity for H2O2, making it applicable in detecting H2O2 in living cells. This indicates its potential use in developing novel materials for sensing technologies and organic electronics (Nie et al., 2020).

Safety and Hazards

The safety information for “3,5-Difluoro-4-methoxyphenylacetic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 3,5-difluoro-4-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "3,5-difluoro-4-methoxyphenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "To a solution of 3,5-difluoro-4-methoxyphenylboronic acid (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in anhydrous tetrahydrofuran, add a palladium catalyst (0.1 equiv).", "Heat the reaction mixture at 80°C for 24 hours under an inert atmosphere.", "Cool the reaction mixture to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain the desired product, 2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] } | |

CAS番号 |

890839-37-9 |

製品名 |

2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

分子式 |

C13H17BF2O3 |

分子量 |

270.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148695.png)